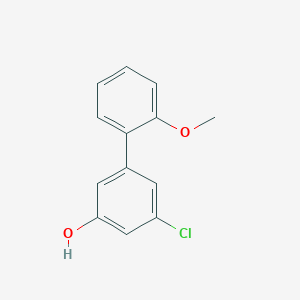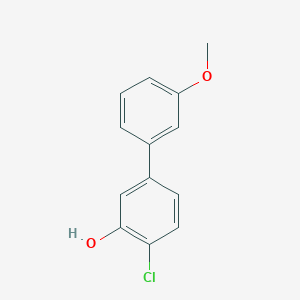
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (3FMP) is a widely used organic compound, primarily used in the synthesis of pharmaceuticals and other organic compounds. It is a member of a larger family of compounds known as phenols, which are widely used in a variety of applications. 3FMP is a particularly attractive compound due to its high purity and low cost.
Applications De Recherche Scientifique
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antifungal drugs and anti-inflammatory agents. It is also used in the synthesis of organic compounds, such as dyes and pigments. In addition, 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is used in the synthesis of polymers, such as polyurethanes, and in the synthesis of catalysts and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not well understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines. This inhibition leads to the reduction of inflammation and the alleviation of symptoms associated with inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% are not well understood. However, in vitro studies have shown that 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is able to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been shown to reduce the production of reactive oxygen species, which are associated with inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity and low cost. Additionally, it is relatively easy to synthesize and purify 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in the laboratory. However, there are some limitations to using 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments. For example, it is not well understood how 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% affects biochemical and physiological processes, and it is not known if it has any toxic effects.
Orientations Futures
There are several potential future directions for 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% research. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. This could involve studying how 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% affects the production of pro-inflammatory cytokines, as well as its effects on other biochemical processes. Additionally, further research could be done to investigate the potential toxic effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. Finally, further research could be done to explore the potential applications of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Synthèse
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-methylphenol with 3-chloro-5-fluorobenzonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%). The second step involves the purification of the 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% using a series of recrystallization and chromatography steps. This yields a highly pure product with a purity of 95%.
Propriétés
IUPAC Name |
3-chloro-5-(3-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPQQRIXMSVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685897 | |
| Record name | 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261902-03-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















